8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
Overview
Description
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as 8-bromo-3-methylxanthine, is an organic compound belonging to the purine family. It is a heterocyclic compound containing a purine ring system and a bromo substituent. 8-Bromo-3-methylxanthine is an important intermediate in the synthesis of many biologically active compounds, including xanthine derivatives, aminopurines and nucleosides. It is also used in the synthesis of certain pharmaceuticals, such as anticonvulsants, anti-inflammatories and anti-cancer drugs.
Scientific Research Applications
Antidepressant Activity : Derivatives of this compound, such as 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-Purine-2,6(3H,7H)-Dione, have shown potential antidepressant activity (Khaliullin et al., 2018).
Synthesis of New Derivatives : Studies have focused on synthesizing new derivatives, such as 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives, providing structural insights and potential for novel applications (Gobouri, 2020).
5-HT Receptor Antagonistic Activity : Certain derivatives, like the 7-arylpiperazynylalkyl and 7-tetrahydroisoquinolinylalkyl derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, have shown antagonistic activity for serotonin receptors, which is significant in neuroscience and pharmacology (Żmudzki et al., 2015).
New Synthesis Procedures : Various studies have developed new synthesis procedures for related compounds, demonstrating the versatility and potential of this chemical structure in creating novel compounds (Khaliullin et al., 2009; Khaliullin & Klen, 2010).
Bioactive Compounds Isolation : Research involving the isolation of bromophenols and brominated tetrahydroisoquinolines from red algae indicates the potential of related compounds in anti-inflammatory and antioxidant treatments (Ma et al., 2007).
Thietanyl Protection in Synthesis : Thietanyl protection has been used in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, showing the chemical versatility and synthesis potential of related compounds (Khaliullin & Shabalina, 2020).
Properties
IUPAC Name |
8-bromo-3-methyl-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O2/c1-11-3-2(8-5(7)9-3)4(12)10-6(11)13/h1H3,(H,8,9)(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEQVEJOXGBDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364285 | |
Record name | 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93703-24-3 | |
Record name | 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-BROMO-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 8-Bromo-3-methyl-xanthine in the synthesis of Linagliptin?
A1: The research paper describes a novel, simplified method for synthesizing Linagliptin []. 8-Bromo-3-methyl-xanthine is a crucial starting material in this process. It reacts with 1-bromo-2-butyne, followed by a reaction with 2-chloro-4-methyl-quinazoline in a one-pot synthesis. This efficient approach bypasses intermediate purification steps, directly yielding a key Linagliptin intermediate: 8-bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione. This intermediate is then reacted with (R)-3-aminopiperidine dihydrochloride to produce Linagliptin. This streamlined approach offers advantages in terms of operational simplicity and improved yield of the key intermediate, contributing to a more efficient and cost-effective synthesis of Linagliptin [].
Q2: Are there alternative synthetic routes to Linagliptin that do not use 8-Bromo-3-methyl-xanthine?
A2: While the provided research focuses on a specific synthetic route using 8-Bromo-3-methyl-xanthine [], it's important to note that alternative synthetic pathways for Linagliptin likely exist. Exploration of different starting materials, reagents, and reaction conditions is common in organic chemistry to optimize synthesis for factors like yield, purity, cost, and environmental impact. A comprehensive literature search in chemistry journals and patent databases would be necessary to identify and compare alternative synthetic routes for Linagliptin.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.